molecular formula C8H12N2O B13800930 1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide CAS No. 90196-93-3

1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide

Cat. No.: B13800930
CAS No.: 90196-93-3
M. Wt: 152.19 g/mol
InChI Key: UYSMTVBSAKHHBZ-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide is a bicyclic organic compound featuring a nitrogen atom in the bridgehead position of a bicyclo[2.2.2]octane framework, with a carboxamide functional group at the second position of the unsaturated ring.

Properties

CAS No.

90196-93-3

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-azabicyclo[2.2.2]oct-2-ene-2-carboxamide

InChI

InChI=1S/C8H12N2O/c9-8(11)7-5-6-1-3-10(7)4-2-6/h5-6H,1-4H2,(H2,9,11)

InChI Key

UYSMTVBSAKHHBZ-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C=C2C(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide can be achieved through several routes. One common method involves the reaction of an appropriate bicyclic amine with a carboxylic acid derivative under suitable conditions. For example, the preparation of N-(S)-1-azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide hydrochloride salt involves the use of acetic acid and hydrochloric acid in a controlled environment . Industrial production methods often focus on optimizing yield and purity, utilizing large-scale reactors and precise control of reaction parameters.

Chemical Reactions Analysis

1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atom can act as a nucleophile.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings to optimize the reaction outcomes . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide involves its interaction with specific molecular targets. For instance, certain derivatives act as agonists for the nicotinic acetylcholine receptor, influencing neurotransmission and cognitive functions . The pathways involved include binding to the receptor site, inducing conformational changes, and modulating signal transduction processes.

Comparison with Similar Compounds

Key Observations:

Functional Group Impact: The carboxamide group in the target compound enhances polarity and hydrogen-bonding capacity compared to esters (e.g., Ethyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate) or alcohols (e.g., 3-Quinuclidinol). This may influence solubility and bioavailability .

Ring Saturation: Unsaturation in the bicyclic ring (as in the target compound) increases planarity and rigidity, which could enhance binding affinity to biological targets compared to saturated analogs like 3-Quinuclidinol .

Therapeutic Potential

  • N-Arylamide Derivatives : highlights the use of 1-azabicyclo[2.2.2]oct-3-yl substituents in N-arylamide compounds for therapeutic applications, suggesting that the carboxamide variant may exhibit similar activity in modulating CNS receptors .
  • Antimicrobial Analogues : Compounds like those in –4 (5-thia-1-azabicyclo[4.2.0]oct-2-ene derivatives) demonstrate antimicrobial properties, though their larger ring systems (bicyclo[4.2.0]) differ significantly in geometry and strain .

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